PF-06815345 belongs to the class of PCSK9 modulators, specifically designed to inhibit the activity of the PCSK9 enzyme. This classification places it within the therapeutic area of endocrinology and metabolic diseases, focusing on lipid management and cardiovascular health. The compound's development was part of Pfizer's innovative approach to address cholesterol-related disorders through targeted pharmacological intervention.
PF-06815345 has a molecular formula of and an InChIKey of QTBYVAZRKWOIDU-FUHWJXTLSA-N. The compound's structure features several functional groups that contribute to its biological activity, including a chlorinated aromatic ring and multiple nitrogen-containing moieties, which are critical for its interaction with PCSK9 . The detailed three-dimensional conformation of PF-06815345 is essential for understanding its mechanism of action and binding characteristics.
PF-06815345 primarily acts by inhibiting the function of PCSK9, thereby preventing it from binding to low-density lipoprotein receptors (LDLR). This inhibition leads to increased availability of LDLR on cell surfaces, facilitating enhanced clearance of low-density lipoprotein cholesterol from the bloodstream. The specific chemical interactions involved in this process include competitive inhibition at the active site of PCSK9, which disrupts its normal proteolytic function .
The mechanism by which PF-06815345 exerts its effects involves direct binding to PCSK9, leading to conformational changes that inhibit its ability to interact with LDLR. This results in reduced degradation of LDLR, allowing more receptors to be available for cholesterol uptake from the circulation. Studies have demonstrated that compounds like PF-06815345 can effectively lower plasma levels of low-density lipoprotein cholesterol in preclinical models .
PF-06815345 exhibits specific physical properties that are relevant for its formulation and therapeutic use. These include:
The compound's chemical properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for determining its clinical efficacy .
PF-06815345 was primarily investigated for its potential use in treating hypercholesterolemia by modulating PCSK9 activity. Although it reached phase 1 clinical trials, further development has been discontinued due to various factors including safety concerns or lack of efficacy compared to existing therapies . The insights gained from studies involving PF-06815345 contribute significantly to the understanding of PCSK9 biology and the design of future lipid-lowering agents.
PF-06815345 features a complex molecular architecture specifically engineered for targeted PCSK9 inhibition and metabolic stability:
Systematic Nomenclature: The compound is formally designated as (S)-1-(5-(4-(4-((3-chloropyridin-2-yl)((R)-piperidin-3-yl)carbamoyl)-2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-1H-tetrazol-1-yl)ethyl ethyl carbonate hydrochloride, reflecting its stereochemical complexity and multifunctional domains [3] [9].
Structural Characteristics: X-ray crystallography reveals a zwitterionic active metabolite generated through hepatic carboxylesterase (CES1)-mediated hydrolysis. The structure integrates:
Ethyl carbonate prodrug moiety facilitating liver-specific delivery [9] [10]
Physicochemical Properties:
Table 1: Comprehensive Chemical Identifiers for PF-06815345
Identifier Type | Value |
---|---|
CAS Number (free base) | 1900686-46-5 |
CAS Number (HCl salt) | 2334434-49-8 |
SMILES (HCl salt) | OC@HOC(=O)OCC.Cl |
InChI Key | RFEUFHPTEFEGDQ-KUGOCAJQSA-N |
IUPAC Name | (S)-1-(5-(4-(4-((3-chloropyridin-2-yl)((R)-piperidin-3-yl)carbamoyl)-2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-1H-tetrazol-1-yl)ethyl ethyl carbonate hydrochloride |
Synonyms | PF06815345; PF 06815345; PF-06815345 hydrochloride |
PF-06815345 emerged from Pfizer's cardiovascular discovery program in the early 2010s amid intense industry focus on PCSK9 inhibition:
Discovery Rationale: Researchers sought to develop orally bioavailable small molecules targeting PCSK9 synthesis as alternatives to injectable monoclonal antibodies (e.g., alirocumab, evolocumab). The program leveraged structure-activity relationship (SAR) studies around pyrazole-tetrazole scaffolds to achieve nanomolar-range inhibition of PCSK9 mRNA translation [5] [10].
Optimization Challenges: Initial leads exhibited poor hepatic exposure and rapid plasma hydrolysis. The prodrug strategy was implemented through systematic modification of carboxylate groups, ultimately selecting the ethyl carbonate moiety (PF-06815345) for optimal liver-specific activation by carboxylesterase 1 (CES1) [9].
Pipeline Status: Pfizer advanced PF-06815345 to Phase I clinical trials for hyperlipidemia (NCT number undisclosed). However, in January 2017, the compound was quietly discontinued along with two other pipeline assets (PF-06291874 for diabetes and PF-06412562 for cognitive disorders) during portfolio prioritization. This decision occurred despite promising preclinical data showing dose-dependent PCSK9 reduction in humanized mouse models [1] [3].
Patent Landscape: The compound is covered under multiple patents (e.g., WO2017214267) claiming composition of matter and therapeutic uses for dyslipidemias. Patent analysis reveals extensive structural analogs with variations in the prodrug moiety and heterocyclic components [10].
Although clinical development ceased, PF-06815345 retains significant value as a research tool for investigating post-transcriptional PCSK9 regulation and small-molecule approaches to cholesterol management, with continued utilization in academic lipid metabolism studies [7] [10].
PF-06815345 has provided crucial insights into cholesterol homeostatic mechanisms through its unique mechanism of action and tissue-specific activity:
Mechanism of Action: As a liver-targeted prodrug, PF-06815345 undergoes CES1-mediated hydrolysis to an active zwitterion that selectively inhibits PCSK9 mRNA translation (IC₅₀ = 3.7 μM in vitro). This reduction in PCSK9 protein synthesis enhances low-density lipoprotein receptor (LDLR) recycling on hepatocyte surfaces, increasing LDL-cholesterol (LDL-C) clearance [5] [9] [10].
Lipid-Modulating Effects: Preclinical studies demonstrated dose-dependent reductions in circulating PCSK9 (up to 53% at 500 mg/kg in humanized mice) and corresponding LDL-C lowering. The compound achieved plasma concentrations of 33.9 μg/mL in mice (0.5 hr post 300 mg/kg PO), validating its pharmacokinetic profile for hepatic activity [5] [9].
Research Applications:
Table 2: Key Lipid Metabolism Research Applications of PF-06815345
Research Area | Experimental Findings | Significance |
---|---|---|
PCSK9-LDLR Axis | 53% PCSK9 reduction at 500 mg/kg in humanized mice; Increased hepatic LDLR density | Validated small-molecule approach to augment LDL clearance |
Lipoprotein Metabolism | Accelerated clearance of apoB-containing lipoproteins; Reduced LDL particle residence time | Confirmed PCSK9's role in determining LDL catabolic rate |
Atherosclerosis Pathobiology | Potential modulation of Treg differentiation and function in plaque microenvironment | Revealed extrahepatic immunomodulatory effects of PCSK9 inhibition |
Drug Discovery | Prodrug optimization achieved liver-specific delivery (CES1 activation) | Established framework for tissue-targeted metabolic therapeutics |
The discontinuation of clinical development has not diminished PF-06815345's scientific utility. It remains commercially available for research purposes (>98% purity, CAS 2334434-49-8) and continues to enable fundamental discoveries regarding PCSK9 biology and cholesterol regulatory networks beyond the LDLR pathway [3] [9] [10].
Table 3: Commercially Available Forms for Research Use
Supplier | Catalog Number | Form | Purity | Storage |
---|---|---|---|---|
MedChemExpress | HY-112598 | Free base | >98% | -20°C desiccated |
Sigma-Aldrich | PZ0406 | Hydrochloride | ≥98% (HPLC) | Room temperature |
MedKoo | 471108 | Hydrochloride | >98% | 0-4°C (short); -20°C (long) |
ProbeChem | PC-63169 | Unspecified | >98% | -20°C 12 months |
Note: All suppliers specify "For research use only, not for human or veterinary use" [3] [9] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8